molecular formula C10H6ClNO6 B8738658 4-Chloro-5-methoxy-6-nitrobenzofuran-2-carboxylic acid

4-Chloro-5-methoxy-6-nitrobenzofuran-2-carboxylic acid

Cat. No. B8738658
M. Wt: 271.61 g/mol
InChI Key: XXNHMOQYLNWEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-methoxy-6-nitrobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO6 and its molecular weight is 271.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-methoxy-6-nitrobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methoxy-6-nitrobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-5-methoxy-6-nitrobenzofuran-2-carboxylic acid

Molecular Formula

C10H6ClNO6

Molecular Weight

271.61 g/mol

IUPAC Name

4-chloro-5-methoxy-6-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H6ClNO6/c1-17-9-5(12(15)16)3-6-4(8(9)11)2-7(18-6)10(13)14/h2-3H,1H3,(H,13,14)

InChI Key

XXNHMOQYLNWEFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1[N+](=O)[O-])OC(=C2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium hydroxide (0.9 g, 21.0 mmol) was added to a stirred suspension of methyl 4-chloro-5-methoxy-6-nitrobenzofuran-2-carboxylate (2.0 g, 7.0 mmol) in methanol-water (3:1) (40 mL). The reaction was allowed to stir for 3 h at room temperature. The reaction was then concentrated under reduced pressure and the resulting residue was dissolved in water and washed with diethyl ether. The aqueous phase was acidified by the addition of 2M aqueous hydrochloric acid then extracted with ethyl acetate. The combined organic extracts were passed through a phase separation cartridge and evaporated to afford a white solid (1.17 g, 61%), which was taken through to the next step with no further purification.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
methyl 4-chloro-5-methoxy-6-nitrobenzofuran-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
61%

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